Boiling Point and Density Differentiation Versus the Positional Isomer
The target compound exhibits a predicted boiling point of 409.0±38.0 °C, which is approximately 24.7 °C lower than that of its positional isomer 5-[(2-phenylethyl)thio]-1,3,4-thiadiazol-2-amine (433.7±38.0 °C). The density of the target compound (1.34±0.1 g/cm³) is also distinct from that of the isomer (1.3±0.1 g/cm³) . These differences, though predicted, provide practical guidance for chromatographic method development and bulk purification strategies when the two isomers must be resolved.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 409.0±38.0 °C; Density: 1.34±0.1 g/cm³ |
| Comparator Or Baseline | 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine (CAS 72836-09-0): Boiling point: 433.7±38.0 °C; Density: 1.3±0.1 g/cm³ |
| Quantified Difference | ΔBoiling Point ≈ -24.7 °C; ΔDensity ≈ +0.04 g/cm³ |
| Conditions | Predicted values from ACD/Labs or equivalent software, standard atmospheric pressure. |
Why This Matters
The 24.7 °C lower boiling point and higher density of the target compound differentiate it from the common 2-phenylethylthio isomer, which is critical for procurement when isomer purity is required, as these property differences directly inform distillation and preparative chromatography conditions.
